molecular formula C15H14F3NO5 B6990825 methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate

methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate

Cat. No.: B6990825
M. Wt: 345.27 g/mol
InChI Key: ORKMNLIUBCOYCY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate is a complex organic compound that features a trifluoromethyl group and a chromene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate typically involves multi-step organic reactions. One common approach is to start with the chromene derivative, which is then functionalized with a trifluoromethyl group. The subsequent steps involve the introduction of the hydroxy and amino groups, followed by esterification to form the final product. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbonyl group in the chromene moiety can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The chromene moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate
  • Methyl 2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropionate

Uniqueness

Methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate is unique due to the presence of both the trifluoromethyl group and the chromene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances stability and lipophilicity, while the chromene moiety provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

methyl 3-hydroxy-2-[[2-(trifluoromethyl)-2H-chromene-3-carbonyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO5/c1-23-14(22)10(7-20)19-13(21)9-6-8-4-2-3-5-11(8)24-12(9)15(16,17)18/h2-6,10,12,20H,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKMNLIUBCOYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)NC(=O)C1=CC2=CC=CC=C2OC1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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